5-Amino-1-naphthoic acid

Vue d'ensemble

Description

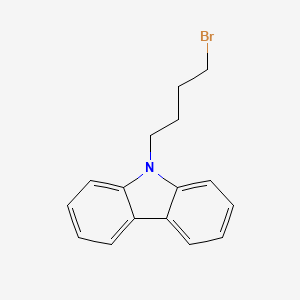

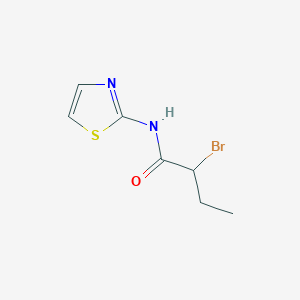

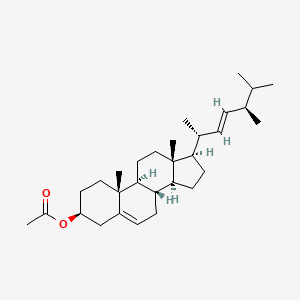

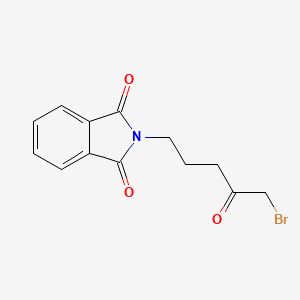

5-Amino-1-naphthoic acid (ANA) is a derivative of naphthalene and possesses an amino group (-NH2) and a carboxylic acid group (-COOH) on its molecular structure . It is a white to gray powder or crystals .

Synthesis Analysis

The synthesis of 1-naphthoic acid involves the addition of 1 mmol of 1-acetonaphthone, 6 mmol of DMSO, 0.1 mmol of I2, 2 mL of chlorobenzene solvent to a 10 mL two-neck round bottom flask equipped with a magnetic stirrer .Molecular Structure Analysis

The molecular weight of 5-Amino-1-naphthoic acid is 187.2 . The InChI code is 1S/C11H9NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,12H2,(H,13,14) and the InChI key is FPKNJPIDCMAIDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Amino-1-naphthoic acid is a non-volatile crystalline solid, which melts or decomposes at fairly high temperatures . It possesses high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Applications De Recherche Scientifique

Biodegradation of 1-naphthoic acid by Pseudomonas maltophilia CSV89

- Summary of Application: Pseudomonas maltophilia CSV89, a bacterium isolated from soil, can grow on 1-naphthoic acid as the sole source of carbon and energy . This suggests potential applications in environmental remediation, particularly in areas contaminated with naphthoic acid.

- Methods of Application: The pathway for degradation of 1-naphthoic acid was elucidated by isolating metabolites from spent medium, purifying them by TLC, and characterizing them by gas chromatography-mass spectrometry .

- Results or Outcomes: The degradation of 1-naphthoic acid is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene .

Therapeutic Uses of Amino Acids

- Summary of Application: Amino acids play several roles in the body; they are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules . As a result, amino acids are found in all parts of the body .

- Methods of Application: The use of amino acids in medicine today continues to be explored using clinical research and applications .

- Results or Outcomes: Amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer. They play key roles in cell signalling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .

Peptide Synthesis with 3-Amino-2-naphthoic acid

- Summary of Application: 3-Amino-2-naphthoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play many roles in the body. They can act as hormones, neurotransmitters, and as cellular switches.

Use in Research

- Summary of Application: 5-Amino-1-naphthoic acid is primarily used for research purposes . It’s often used as a building block in the synthesis of more complex molecules.

Use in Peptide Synthesis with Similar Compounds

Safety And Hazards

Propriétés

IUPAC Name |

5-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNJPIDCMAIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540924 | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-naphthoic acid | |

CAS RN |

32018-88-5 | |

| Record name | 5-Amino-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)